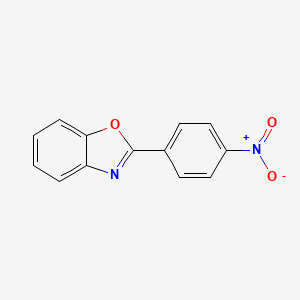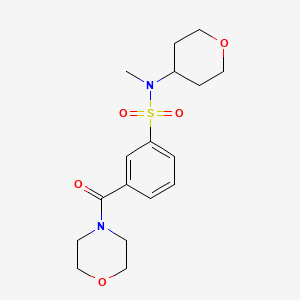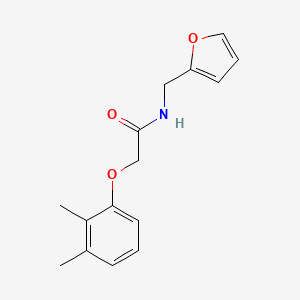![molecular formula C19H21N3O3S B5518182 3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)
3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Although specific literature on the synthesis of "3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide" was not directly found, related compounds, such as benzofurans and their derivatives, are synthesized through various chemical reactions. These procedures often involve cyclization reactions, where precursors like benzothiazoles and morpholines play a crucial role. For instance, compounds bearing morpholine and thiazole moieties are synthesized via methods that may include nucleophilic substitution, condensation, and ring-closure reactions, indicating a potential pathway for our compound of interest (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of benzofuran, thiazole, and morpholine rings. This structure imparts a unique set of physical and chemical properties, making it an interesting subject for study. For example, the benzofuran moiety is known for its contribution to the photophysical properties of compounds, making them potentially useful in materials science and organic electronics (Miao et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Synthesis of Novel Compounds : A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from benzofuran, which were evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, comparing favorably with sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Metabolism and Disposition Studies : Renzulli et al. (2011) explored the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, highlighting the comprehensive metabolic pathways and elimination processes of drug-related materials, primarily via feces, with minimal unchanged excretion through urine (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Material Science Applications
- Photoelectric Conversion in Solar Cells : Wu et al. (2009) investigated the use of carboxylated cyanine dyes for dye-sensitized solar cells, demonstrating improved photoelectric conversion efficiency through co-sensitization. This research highlights the potential of such chemical compounds in enhancing the performance of solar energy devices (Wu, Meng, Li, Teng, & Hua, 2009).
Chemical Synthesis and Characterization
- Development of Scalable Synthesis Processes : Scott et al. (2006) described the development of a scalable synthesis process for a VEGFR inhibitor, showcasing the importance of optimizing synthesis routes for key components to facilitate large-scale manufacture. This work underscores the chemical versatility and potential applications of compounds related to the query chemical (Scott, Neville, Urbina, Camp, & Stanković, 2006).
Antimicrobial and Antioxidant Studies
- Synthesis of Antimicrobial Agents : Sahin et al. (2012) focused on the design and synthesis of 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents, which were found to possess good to moderate antimicrobial activity. This study showcases the therapeutic potential of such compounds in combating microbial infections (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Propiedades
IUPAC Name |
3,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-12-3-4-15-13(2)17(25-16(15)9-12)18(23)20-10-14-11-26-19(21-14)22-5-7-24-8-6-22/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBNHROHHCKZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC3=CSC(=N3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)

![3-[4-(benzyloxy)phenyl]-N-isopropylacrylamide](/img/structure/B5518118.png)
![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5518131.png)

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)
![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)

![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)

